molecular formula C11H13F2NO B3344614 N,N-diethyl-2,6-difluorobenzamide CAS No. 84044-78-0

N,N-diethyl-2,6-difluorobenzamide

Cat. No.: B3344614
CAS No.: 84044-78-0
M. Wt: 213.22 g/mol
InChI Key: FBIZJCIZLQXWDA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,6-difluorobenzamide is an organic compound with the molecular formula C11H13F2NO. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-2,6-difluorobenzamide can be synthesized through the reaction of 2,6-difluorobenzoyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Hydrolysis Products: The major products of hydrolysis are 2,6-difluorobenzoic acid and diethylamine.

Scientific Research Applications

N,N-Diethyl-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of insecticides and other agrochemicals due to its ability to interfere with insect growth and development.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

  • N,N-Diethyl-2,5-difluorobenzamide
  • 2,6-Difluorobenzamide
  • N,N-Dimethyl-2,6-difluorobenzamide

Comparison: N,N-Diethyl-2,6-difluorobenzamide is unique due to the presence of two ethyl groups on the amide nitrogen and two fluorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound. Compared to N,N-diethyl-2,5-difluorobenzamide, the position of the fluorine atoms can significantly influence the compound’s reactivity and interaction with biological targets. Similarly, the presence of ethyl groups in this compound, as opposed to methyl groups in N,N-dimethyl-2,6-difluorobenzamide, can affect its steric and electronic properties, leading to differences in its chemical behavior and biological activity.

Properties

IUPAC Name

N,N-diethyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIZJCIZLQXWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355261
Record name Benzamide, N,N-diethyl-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84044-78-0
Record name Benzamide, N,N-diethyl-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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